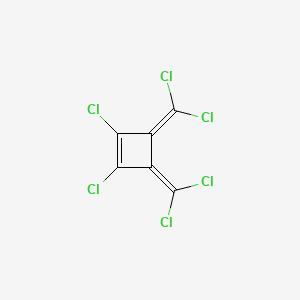
2-Bromo-2'-(triphenylsilyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2’-(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C30H23BrSi and a molecular weight of 491.508 g/mol . This compound is characterized by the presence of a bromine atom and a triphenylsilyl group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-(triphenylsilyl)biphenyl typically involves the bromination of 2’-(triphenylsilyl)biphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-2’-(triphenylsilyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2’-(triphenylsilyl)biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (THF, DMF), and bases (K2CO3, NaH).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (toluene, ethanol).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed
Substitution Reactions: Substituted biphenyl derivatives.
Coupling Reactions: Biphenyl derivatives with various functional groups.
Reduction Reactions: 2’-(triphenylsilyl)biphenyl.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2’-(triphenylsilyl)biphenyl is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organosilicon compounds and in cross-coupling reactions.
Biology: In the study of biological systems where organosilicon compounds are used as probes or labels.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-2’-(triphenylsilyl)biphenyl depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling mechanism. The triphenylsilyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Triphenylsilyl)dibenzo[b,d]thiophene
- 2-(Triphenylsilyl)phenol
- 3,3’-Bis(triphenylsilyl)biphenyl
- 4,4’-Bis(triphenylsilyl)biphenyl
- 2-(Triphenylsilyl)dibenzo[b,d]furan
Uniqueness
2-Bromo-2’-(triphenylsilyl)biphenyl is unique due to the presence of both a bromine atom and a triphenylsilyl group on the biphenyl structure. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
18866-42-7 |
|---|---|
Molekularformel |
C30H23BrSi |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
[2-(2-bromophenyl)phenyl]-triphenylsilane |
InChI |
InChI=1S/C30H23BrSi/c31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
InChI-Schlüssel |
AWPVHCDMYRVGFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)

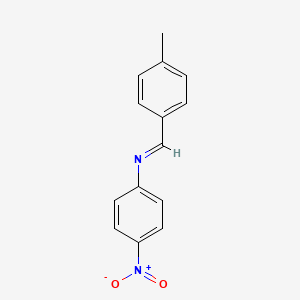
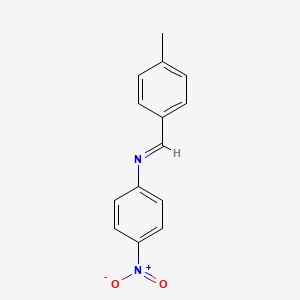
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)

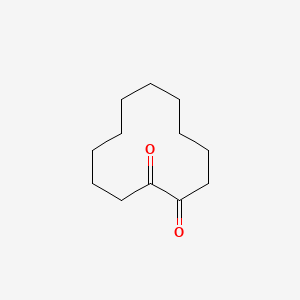
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)


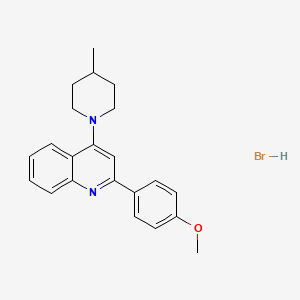
![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)

